molecular formula C8H13NO3 B1443017 Acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester CAS No. 722486-87-5

Acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester

Cat. No.: B1443017
CAS No.: 722486-87-5
M. Wt: 171.19 g/mol
InChI Key: MZBMNLSRPLCFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester typically involves the esterification of acetic acid derivatives with ethyl alcohol in the presence of a catalyst. One common method is the Fischer esterification, where acetic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In industrial settings, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its parent carboxylic acid and alcohol under acidic or basic conditions.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid like hydrochloric acid. Basic hydrolysis, or saponification, uses a strong base like sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophilic substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products

    Hydrolysis: Produces acetic acid and ethanol.

    Reduction: Produces the corresponding alcohol.

    Substitution: Produces various substituted products depending on the nucleophile used.

Scientific Research Applications

Acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active acetic acid derivative, which can then interact with biological pathways. The cyclobutylamino group may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.

    Isopropyl benzoate: An ester used in the production of fragrances and as a solvent.

Uniqueness

Acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester is unique due to the presence of the cyclobutylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from simpler esters like ethyl acetate and methyl butyrate.

Properties

IUPAC Name

ethyl 2-(cyclobutylamino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-12-8(11)7(10)9-6-4-3-5-6/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBMNLSRPLCFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester
Reactant of Route 2
Reactant of Route 2
Acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester
Reactant of Route 3
Reactant of Route 3
Acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester
Reactant of Route 4
Reactant of Route 4
Acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester
Reactant of Route 5
Reactant of Route 5
Acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester
Reactant of Route 6
Reactant of Route 6
Acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.